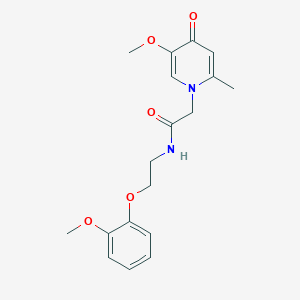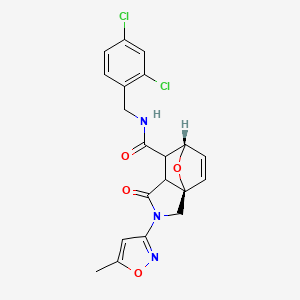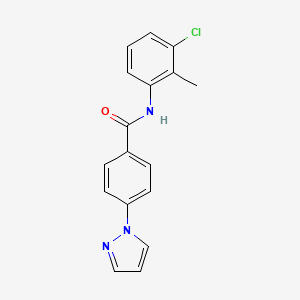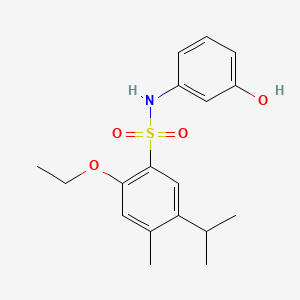
2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(2-methoxyphenoxy)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(2-methoxyphenoxy)ethyl)acetamide is a synthetic organic compound that belongs to the class of pyridinone derivatives. These compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(2-methoxyphenoxy)ethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridinone core: This can be achieved through the condensation of appropriate starting materials under acidic or basic conditions.
Introduction of the methoxy and methyl groups: These groups can be introduced via alkylation reactions using reagents such as methyl iodide and sodium methoxide.
Attachment of the acetamide moiety: This step often involves the reaction of the pyridinone intermediate with an acylating agent like acetic anhydride.
Coupling with the methoxyphenoxyethyl group: This final step can be carried out using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(2-methoxyphenoxy)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often utilized in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(2-methoxyphenoxy)ethyl)acetamide would depend on its specific biological activity. Generally, such compounds interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and triggering specific cellular pathways.
相似化合物的比较
Similar Compounds
2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(2-methoxyphenoxy)ethyl)acetamide: can be compared to other pyridinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the methoxyphenoxyethyl group, in particular, may confer unique properties compared to other similar compounds.
属性
分子式 |
C18H22N2O5 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
2-(5-methoxy-2-methyl-4-oxopyridin-1-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide |
InChI |
InChI=1S/C18H22N2O5/c1-13-10-14(21)17(24-3)11-20(13)12-18(22)19-8-9-25-16-7-5-4-6-15(16)23-2/h4-7,10-11H,8-9,12H2,1-3H3,(H,19,22) |
InChI 键 |
FPIRSTFZAOWEFU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C(=CN1CC(=O)NCCOC2=CC=CC=C2OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-6-methyl-4-pyrimidinol](/img/structure/B13372197.png)
![3-(1-Adamantyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372206.png)

![N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B13372220.png)
![3-[(1-Adamantylsulfanyl)methyl]-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372234.png)
![14-methoxy-6-(2-methylphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B13372237.png)
![1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13372239.png)
![7-(cyclopropylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-9H-isoxazolo[2,3-a]pyrido[4,3-d]pyrimidin-9-one](/img/structure/B13372240.png)
![9-(4-bromophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B13372257.png)
![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B13372258.png)


![3-(Piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372277.png)
![3-chloro-N-(3-{[2-(4-isopropylbenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B13372284.png)
